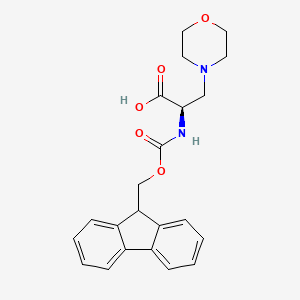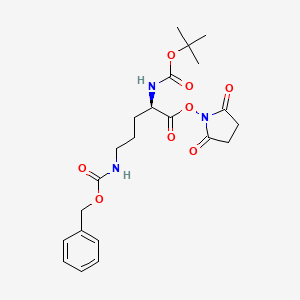amino}propanoic acid CAS No. 2108754-04-5](/img/structure/B6309248.png)
3-{[(t-Butoxy)carbonyl](3-methylbutan-2-yl)amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(t-Butoxy)carbonyl](3-methylbutan-2-yl)amino}propanoic acid, also known as t-Butoxycarbonyl-L-leucine, is an essential amino acid that is found in many proteins. It is a non-proteinogenic amino acid and has been used in a variety of applications, including in the synthesis of peptides and proteins, in the production of organic compounds, and in the study of biochemical and physiological processes.
Scientific Research Applications
T-Butoxycarbonyl-L-leucine has been used in a variety of scientific research applications, including in the synthesis of peptides and proteins, in the production of organic compounds, and in the study of biochemical and physiological processes. It has been used in the synthesis of peptide and protein drugs, as well as in the synthesis of other organic compounds, such as vitamins and hormones. It has also been used in the study of biochemical and physiological processes, such as enzyme kinetics, protein folding, and the regulation of gene expression.
Mechanism of Action
The mechanism of action of 3-{[(t-Butoxy)carbonyl](3-methylbutan-2-yl)amino}propanoic acidonyl-L-leucine is not fully understood, however, it is believed to interact with proteins and enzymes in a number of ways. It is believed to act as an inhibitor of protein synthesis and enzyme activity, as well as a substrate for various enzymes. It has also been shown to interact with DNA and RNA, and to act as an allosteric inhibitor of some enzymes.
Biochemical and Physiological Effects
T-Butoxycarbonyl-L-leucine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, and to act as an allosteric inhibitor of some enzymes. It has also been shown to modulate the expression of certain genes, and to affect the folding and stability of proteins. In addition, it has been shown to affect the activity of certain hormones, such as insulin and glucagon, and to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
The use of 3-{[(t-Butoxy)carbonyl](3-methylbutan-2-yl)amino}propanoic acidonyl-L-leucine in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a non-proteinogenic amino acid, meaning that it can be used in a variety of different experiments without the need for additional reagents or enzymes. It is also relatively cheap and easy to obtain, and is relatively stable in a variety of different solvents. However, it is also a relatively weak inhibitor of some enzymes, and it can be difficult to obtain a homogenous sample. In addition, it is not very soluble in water, and it can be difficult to purify the product.
Future Directions
The potential future directions for 3-{[(t-Butoxy)carbonyl](3-methylbutan-2-yl)amino}propanoic acidonyl-L-leucine are numerous. It could be used in the synthesis of novel peptide and protein drugs, as well as in the synthesis of other organic compounds. It could also be used in the study of biochemical and physiological processes, such as enzyme kinetics, protein folding, and the regulation of gene expression. In addition, it could be used to investigate the effects of environmental toxins on biological systems, as well as to develop new methods for the synthesis of peptides and proteins. Finally, it could be used to develop new methods for the production of organic compounds, such as vitamins and hormones.
Synthesis Methods
The synthesis of 3-{[(t-Butoxy)carbonyl](3-methylbutan-2-yl)amino}propanoic acidonyl-L-leucine can be achieved via the condensation of tert-butyloxycarbonyl chloride with the amino acid L-leucine. This reaction is typically conducted in anhydrous conditions, such as in a solvent-free environment, in order to avoid hydrolysis of the product. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, in order to increase the rate of the reaction. The product is then isolated and purified by recrystallization or column chromatography.
properties
IUPAC Name |
3-[3-methylbutan-2-yl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-9(2)10(3)14(8-7-11(15)16)12(17)18-13(4,5)6/h9-10H,7-8H2,1-6H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKKCDAHWLNUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N(CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid](/img/structure/B6309200.png)
![3-{[(t-Butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid](/img/structure/B6309210.png)
![3-{[(t-Butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid](/img/structure/B6309213.png)
amino}propanoic acid](/img/structure/B6309219.png)
![3-{[(t-Butoxy)carbonyl][5-(diethylamino)pentan-2-yl]amino}propanoic acid](/img/structure/B6309222.png)
![3-{[(t-Butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid](/img/structure/B6309225.png)
amino}propanoic acid](/img/structure/B6309255.png)
amino}propanoic acid](/img/structure/B6309257.png)